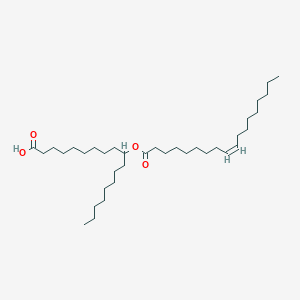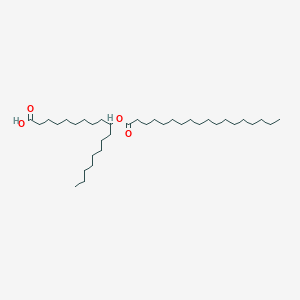
ALA and GLA Oxylipin LC-MS Mixture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The ALA and GLA oxylipin LC-MS mixture contains oxylipin metabolites derived from α-linolenic acid (ALA; Item No. 90210) and γ-linolenic acid (GLA; Item No. 90220). The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be used as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.This mixture contains 9(S)-HOTrE; 13(S)-HOTrE, and 13(S)-HOTrE(γ).
Aplicaciones Científicas De Investigación
1. Sample Preparation for Oxylipin Analysis
Oxylipins, derived from polyunsaturated fatty acids like ALA and GLA, play crucial roles in various biological processes. Their analysis, however, is challenged by their low stability and concentration in samples. Recent advancements in sample preparation, notably in the extraction of oxylipins from biological samples, have been essential. Methods like solid-phase and liquid–liquid extraction have been improved to facilitate the analysis of oxylipins using mass spectrometry techniques like LC–MS/MS and GC–MS/MS (Liakh, Pakiet, Sledzinski, & Mika, 2019).
2. Chromatography Techniques for ALA and GLA
The separation of ALA and GLA, essential fatty acids, is a significant challenge in liquid chromatography. A study utilized a cellulose-based chiral stationary phase for the effective separation of these isomers. This method holds great potential for analyzing ALA and GLA in food and biological matrices, thereby enhancing quality control and nutritional validation of oil products (Ianni et al., 2020).
3. Epoxy/Dihydroxy-Oxylipins Analysis
Epoxy/dihydroxy-oxylipins, derived from polyunsaturated fatty acids like ALA, are biologically active compounds important for understanding various biological processes. A study introduced a highly sensitive and specific method for screening and annotating these compounds in biological samples, utilizing chemical labeling-assisted liquid chromatography coupled with high-resolution mass spectrometry. This method detected significant numbers of epoxy/dihydroxy-oxylipins, including those derived from ALA, in human serum and mice heart samples (Xiong et al., 2021).
4. Comparison of Sample Preparation Methods
Different sample preparation methods for extracting oxylipins from plasma for LC-MS/MS analysis have been compared. The study revealed significant differences in the performance of various protocols, such as solid phase extraction and liquid-liquid extraction, in terms of recovery, extraction efficacy, and reduction of ion-suppressing matrix. This comparative analysis aids in selecting the most effective method for analyzing a broad spectrum of oxylipins in plasma (Ostermann, Willenberg, & Schebb, 2015).
5. Quantitative Analysis of Eicosanoids and Other Oxylipins
The development of an LC-MS/MS method for the simultaneous quantification of various isoprostanes and isofurans derived from different PUFAs, including ALA, was reported. This method enables the detection of these compounds at subnanomolar concentrations in biological samples, offering valuable insights into oxidative stress and its role in different diseases (Rund et al., 2017).
Propiedades
Nombre del producto |
ALA and GLA Oxylipin LC-MS Mixture |
|---|---|
Sinónimos |
α-Linolenic Acid and γ-Linolenic Acid Oxylipin LC-MS Mixture |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




